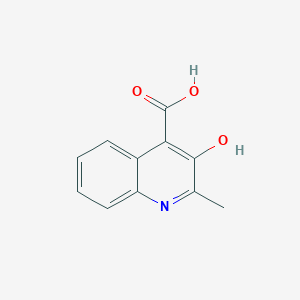

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGATDHHYVSTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059458 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to green powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-57-7 |

Source

|

| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals and functional dyes. This document details established synthetic methodologies, including the Conrad-Limpach-Knorr, Pfitzinger, and Doebner reactions, and provides a plausible experimental protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 117-57-7 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | 235 °C (decomposes) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | 0.04 g/L in water (20 °C) | [1] |

Synthetic Methodologies

Several classical organic reactions can be employed for the synthesis of the quinoline scaffold. The most relevant methods for the preparation of this compound are discussed below.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. The reaction proceeds in two key steps: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization. The use of high-boiling inert solvents such as diphenyl ether or Dowtherm A can significantly improve the yield of the cyclization step. A plausible reaction scheme is depicted below.

References

Unraveling the Mechanistic Landscape of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide for Researchers

Disclaimer: Direct experimental studies detailing the specific mechanism of action for 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) are limited in publicly available scientific literature. Much of the available information pertains to its role as a synthetic intermediate in the manufacturing of dyes and other chemical compounds.[1][2] However, its structural backbone, the quinoline-4-carboxylic acid scaffold, is a well-recognized pharmacophore present in numerous biologically active molecules. This guide, therefore, explores the probable mechanisms of action of this compound by examining the established biological activities of its close structural analogs. The primary, plausible mechanisms include the inhibition of dihydroorotate dehydrogenase (DHODH), agonism of the G protein-coupled receptor 35 (GPR35), and potential modulation of glutamate receptors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most extensively documented mechanism of action for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3] Inhibition of this enzyme leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation.[3][4] This mechanism is a key target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[3][4]

The quinoline-4-carboxylic acid core is crucial for binding to the enzyme, mimicking the carboxylate of established DHODH inhibitors like brequinar.[4] The carboxylate group typically forms critical interactions, such as a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) within the enzyme's active site.[3]

Quantitative Data for DHODH Inhibition by Quinoline Analogs

| Compound | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | Reference |

| 41 | Phenyl | H | 9.71 ± 1.4 | [3] |

| 43 | Phenyl | H | 26.2 ± 1.8 | [3] |

| 46 | Pyridin-3-yl | H | 28.3 ± 3.3 | [3] |

| Lead Compound (3) | Cyclohexyl | H | 250 ± 110 | [3] |

Signaling Pathway: DHODH Inhibition

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against human DHODH.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Recombinant human DHODH enzyme.

-

Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10).

-

Detection Reagent: 2,6-dichloroindophenol (DCIP).

-

-

Procedure:

-

Add 2 µL of the test compound (e.g., this compound analog) dissolved in DMSO to the wells of a 384-well plate.

-

Add 20 µL of recombinant human DHODH enzyme solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a substrate mixture containing DHO (final concentration 200 µM), CoQ10 (final concentration 100 µM), and DCIP (final concentration 60 µM).

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

The Crystalline Architecture of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in the production of dyes and a molecule with recognized antimicrobial potential. While the single-crystal X-ray structure of this compound is fundamental to understanding its chemical behavior and interaction with other molecules, detailed crystallographic data for the free ligand is not extensively published. This guide, therefore, focuses on the established synthesis protocols and the application of this compound in the formation of structurally characterized metal complexes, which indirectly confirms its molecular conformation.

Introduction

This compound (CAS No. 117-57-7) is a heterocyclic organic compound belonging to the quinoline family.[1][2] Its structure, featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position of the quinoline core, makes it a versatile precursor in various chemical syntheses.[1] Notably, it serves as a crucial intermediate in the manufacturing of disperse and solvent dyes and is explored for its potential antimicrobial properties.[1] The precise arrangement of atoms in its crystal lattice is paramount for understanding its physical properties, reactivity, and potential applications in medicinal chemistry and materials science. Although the crystal structures of several metal complexes derived from this ligand have been elucidated, this guide will focus on the synthesis and known structural aspects of the parent molecule.

Synthesis and Crystallization

The synthesis of this compound is well-established and typically proceeds via the Pfitzinger reaction. This reaction involves the condensation of isatin with a compound containing an active methylene group, in this case, chloroacetone, in an alkaline medium.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis is provided below, based on procedures described in the literature for the preparation of the ligand for subsequent metal complex formation.

Materials:

-

Isatin

-

Chloroacetone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

A solution of isatin and chloroacetone in aqueous ethanol is prepared.

-

An aqueous solution of potassium hydroxide or sodium hydroxide is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

For obtaining crystals suitable for X-ray diffraction, recrystallization from a suitable solvent such as ethanol is performed.

Structural Characterization

General Molecular Structure

The molecule consists of a planar quinoline ring system. The carboxylic acid group at position 4 is expected to be coplanar with the quinoline ring to maximize conjugation. The hydroxyl group at position 3 and the methyl group at position 2 are also attached to the quinoline core. Intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group is a potential feature of the solid-state structure.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. The following table summarizes the expected spectroscopic data based on the known structure and data from related quinoline derivatives.

| Technique | Key Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl group, and exchangeable protons for the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methyl group, and the carboxyl group. |

| FT-IR | Characteristic vibrational bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching of the quinoline ring, and C-H stretching. |

| UV-Vis | Absorption bands in the ultraviolet-visible region corresponding to π-π* transitions of the aromatic quinoline system. |

Crystal Packing and Intermolecular Interactions

Based on the functional groups present, the crystal packing of this compound is expected to be dominated by hydrogen bonding interactions. The carboxylic acid groups are likely to form dimers through strong O-H···O hydrogen bonds. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of a more complex hydrogen-bonded network. Pi-stacking interactions between the planar quinoline rings are also anticipated to play a significant role in the overall crystal packing.

Applications in Drug Development and Materials Science

The structural features of this compound make it an interesting scaffold for drug design. The quinoline moiety is a well-known pharmacophore present in many bioactive compounds. The hydroxyl and carboxylic acid groups provide sites for further functionalization to modulate biological activity and pharmacokinetic properties. Its ability to chelate metal ions has been demonstrated in the synthesis of various metal complexes with potential applications in catalysis and materials science.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed crystallographic data for the free ligand is not widely disseminated in the literature, its structural confirmation is evident from its use in the synthesis of single-crystal X-ray characterized metal complexes. The synthesis is straightforward, and its functional groups dictate a crystal packing dominated by hydrogen bonding and π-stacking interactions. Further public dissemination of its single-crystal structure would be highly beneficial for the scientific community, particularly for those engaged in crystal engineering, drug design, and materials science.

References

Spectroscopic and Synthetic Profile of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS No: 117-57-7). The information is compiled to assist in the identification, characterization, and synthesis of this important chemical intermediate. The data is presented in a structured format, including detailed experimental protocols and a visual representation of its synthesis.

Spectroscopic Data

Table 1: Mass Spectrometry Data

This data is sourced from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of a quinoline carboxylic acid, often involving the loss of the carboxylic group.[2]

| m/z | Proposed Fragment | Notes |

| 203 | [M]⁺ | Molecular Ion |

| 185 | [M - H₂O]⁺ | Loss of water |

| 157 | [M - COOH - H]⁺ | Loss of the carboxyl group and a hydrogen atom |

| 147 | [M - C₂H₂O₂]⁺ | Further fragmentation |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following table provides predicted chemical shift ranges based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| CH₃ | ~2.5 | Singlet | Methyl group at C2. |

| Ar-H | 7.0 - 8.5 | Multiplets | Protons on the benzene ring of the quinoline system. |

| OH | Variable | Broad Singlet | Phenolic hydroxyl group proton. |

| COOH | > 10 | Broad Singlet | Carboxylic acid proton; chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~20 | Methyl carbon. |

| Aromatic C | 115 - 150 | Carbons of the quinoline ring system. |

| C-OH | 150 - 160 | Carbon attached to the hydroxyl group. |

| C=O | 165 - 185 | Carboxylic acid carbonyl carbon. |

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Typical)

While a specific peak list for this compound is not provided in the search results, the PubChem database indicates the availability of an FT-IR spectrum.[1] The expected characteristic absorption bands for the functional groups present are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3000 | O-H stretch | Phenolic Hydroxyl | Broad, Medium |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1320 - 1210 | C-O stretch | Carboxylic Acid/Phenol | Strong |

| 950 - 910 | O-H bend | Carboxylic Acid | Broad, Medium |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Typical)

Specific UV-Vis absorption data for this compound was not found. Quinoline derivatives generally exhibit strong absorption in the UV region due to their aromatic system.

| Parameter | Expected Value | Notes |

| λmax | 250 - 350 nm | Multiple absorption bands are expected due to π → π* transitions in the quinoline ring system. The exact wavelengths and intensities will be influenced by the solvent. |

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted for a typical 400 MHz NMR spectrometer and is suitable for quinoline carboxylic acids.

2.1.1 Sample Preparation

-

Weigh approximately 20-30 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter out any insoluble impurities.

-

If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2.1.2 Data Acquisition

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for the direct analysis of the powdered solid sample.

2.2.1 Sample Preparation and Measurement

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed for the analysis of small organic molecules.

2.3.1 Sample Preparation

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

From the stock solution, prepare a dilute solution for injection by taking a small aliquot (e.g., 10 µL) and diluting it to 1 mL with the same solvent, resulting in a final concentration of approximately 10 µg/mL.

-

If necessary, filter the final solution through a syringe filter to remove any particulate matter.

2.3.2 Data Acquisition

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan is performed over a mass range that includes the molecular weight of the compound (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Synthesis Workflow

This compound is commonly synthesized via the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, acetone, in the presence of a strong base.

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

References

A Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document details established synthetic methodologies, thorough characterization protocols, and explores the mechanistic basis of their biological effects, serving as a valuable resource for researchers in the field.

Synthesis of the Quinoline Core

The foundational structure, this compound, can be synthesized through classical organic reactions, primarily the Pfitzinger and Doebner reactions. These methods offer versatile pathways to the quinoline scaffold, which can be further modified to generate a library of derivatives.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4][5] To synthesize the target molecule, isatin is reacted with a compound that can provide the 2-methyl and 3-hydroxy groups.

Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6][7][8] Variations of this reaction can be employed to introduce the desired substituents at the 2 and 3 positions of the quinoline ring. A modified Doebner reaction, sometimes referred to as the Doebner-von Miller reaction, can lead to the formation of the quinoline core, which can then be further functionalized.

Derivatization Strategies

Once the core this compound is synthesized, a variety of derivatives can be prepared by modifying the carboxylic acid group, the hydroxyl group, or by substitution on the benzene ring. Common derivatization reactions include esterification, amidation, and etherification.

Characterization of Derivatives

A comprehensive characterization of the synthesized compounds is crucial to confirm their structure and purity. The following spectroscopic and analytical techniques are typically employed.

Spectroscopic Analysis

| Technique | Purpose | Characteristic Signals |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch (acid and phenol), C=O stretch (acid and ester/amide), C=C and C=N stretches of the quinoline ring.[9][10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework. | Aromatic protons of the quinoline ring, methyl group singlet, and signals corresponding to the specific derivative functional groups.[12][13][14] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak (M+) and characteristic fragmentation patterns of the quinoline core and its substituents.[15] |

Physicochemical Properties

| Property | Method | Significance |

| Melting Point | Capillary melting point apparatus. | Indicator of purity; a sharp melting point range suggests a pure compound.[12] |

| Thin Layer Chromatography (TLC) | Silica gel plates with a suitable mobile phase. | Monitoring reaction progress and assessing purity. |

| Elemental Analysis | Combustion analysis. | Determination of the elemental composition (C, H, N) to confirm the molecular formula.[12] |

Quantitative Data Summary

The following table summarizes the physicochemical and spectroscopic data for the parent compound and representative derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) |

| This compound | C11H9NO3 | 203.19 | ~235 (dec.) | Aromatic protons (7.5-8.5), Methyl singlet (~2.6), OH and COOH protons (broad singlets)[13] |

| Methyl 3-hydroxy-2-methylquinoline-4-carboxylate | C12H11NO3 | 217.22 | Varies | Aromatic protons, Methyl singlet (quinoline), OCH3 singlet (~3.9) |

| 3-Hydroxy-2-methyl-N-phenylquinoline-4-carboxamide | C17H14N2O2 | 278.31 | Varies | Aromatic protons, Methyl singlet, NH singlet, Phenyl protons |

Experimental Protocols

General Synthesis of this compound (Pfitzinger Reaction)

-

In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., 33% KOH).

-

To the resulting solution, add an equimolar amount of an α-hydroxy ketone such as acetoin.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

General Procedure for Esterification

-

Suspend this compound in the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 12-24 hours.

-

After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Characterization Methods

-

IR Spectroscopy: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record 1H and 13C NMR spectra.

-

Mass Spectrometry: Analyze the sample using an appropriate ionization technique (e.g., ESI or EI).

Biological Activities and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, notably as antioxidants and histone deacetylase (HDAC) inhibitors.[1][16]

Antioxidant Activity

Many quinoline derivatives exhibit antioxidant properties by scavenging free radicals and chelating metal ions involved in oxidative stress.[1][2][3] The phenolic hydroxyl group at the 3-position is a key structural feature for this activity.

Histone Deacetylase (HDAC) Inhibition

Certain quinoline derivatives function as HDAC inhibitors, which are a class of compounds that interfere with the function of histone deacetylases.[16][17][18] This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The quinoline scaffold often serves as a cap group that interacts with the surface of the enzyme.

Conclusion

This technical guide has outlined the synthesis, derivatization, and characterization of this compound derivatives. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents. The promising antioxidant and HDAC inhibitory activities of these compounds warrant further investigation into their structure-activity relationships and therapeutic potential.

References

- 1. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chempap.org [chempap.org]

- 16. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Antimicrobial Properties of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with their broad spectrum of activity attributed to mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide delves into the potential antimicrobial properties of a specific derivative, 3-Hydroxy-2-methylquinoline-4-carboxylic acid. While direct and extensive research on this particular compound is limited, this document consolidates available information on closely related analogs and general methodologies to provide a comprehensive overview for researchers. This guide covers the synthesis, potential antimicrobial activity based on related structures, standard experimental protocols for evaluation, and the likely mechanisms of action. All quantitative data from related compounds is presented in structured tables, and key experimental workflows and theoretical pathways are visualized using Graphviz diagrams to facilitate understanding and future research endeavors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid moiety at the 4-position and a hydroxyl group at the 3-position can significantly influence the compound's chelating ability and interaction with biological targets, making this compound a molecule of interest for antimicrobial drug discovery. This guide aims to provide a foundational resource for researchers interested in exploring the antimicrobial potential of this compound.

Synthesis

The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through well-established methodologies such as the Pfitzinger and Doebner reactions. A likely synthetic route for this compound is based on the Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound.

Proposed Synthesis of this compound via Pfitzinger Reaction

A plausible synthetic pathway for the title compound involves the reaction of isatin with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a base.

Potential Antimicrobial Activity: Insights from Analogs

Antimicrobial Activity of Related Quinolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some quinoline derivatives against various microbial strains, providing a comparative baseline for the potential activity of this compound.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [1] |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [1] |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 - 20 | [2] |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 | [2] |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [3] |

Experimental Protocols

To evaluate the antimicrobial properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Protocol:

-

Prepare Agar Plates: Pour sterile Mueller-Hinton agar into petri dishes and allow to solidify.

-

Inoculate Plates: Spread a standardized microbial suspension evenly over the agar surface.

-

Create Wells: Punch uniform wells into the agar using a sterile borer.

-

Add Test Compound: Add a known concentration of the dissolved this compound into the wells.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Potential Mechanism of Action

The antimicrobial mechanism of this compound is likely to be multifactorial, drawing from the established activities of both quinolones and hydroxyquinolines.

Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

Metal Chelation

The presence of the 3-hydroxy and 4-carboxylic acid groups provides a potential bidentate chelation site for metal ions. The antimicrobial activity of some hydroxyquinolines is attributed to their ability to chelate essential metal ions, thereby disrupting metalloenzyme function and microbial metabolism.

Conclusion and Future Directions

While direct evidence for the antimicrobial properties of this compound is currently lacking, its structural similarity to known antimicrobial quinolones suggests it is a promising candidate for further investigation. The synthetic pathways are well-established, and standardized protocols for antimicrobial evaluation are readily available. Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of bacterial and fungal pathogens to determine its MIC values. Subsequent studies could explore its mechanism of action, cytotoxicity, and potential for in vivo efficacy. The information compiled in this guide provides a solid foundation for initiating such research endeavors.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant compounds is a cornerstone of therapeutic development, aimed at combating oxidative stress implicated in a myriad of pathological conditions. Within this landscape, 3-hydroxyquinoline-4-carboxylic acid derivatives have emerged as a promising class of molecules. Their intrinsic chemical architecture suggests a potent capacity for radical scavenging and modulation of cellular antioxidant defenses. This technical guide provides an in-depth exploration of the antioxidant potential of these derivatives, summarizing quantitative data, detailing experimental protocols, and elucidating the underlying signaling pathways.

Quantitative Antioxidant Activity

The antioxidant efficacy of 3-hydroxyquinoline-4-carboxylic acid derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. While a comprehensive set of IC50 values for a wide range of 3-hydroxyquinoline-4-carboxylic acid derivatives is still an area of active research, the existing data provides valuable insights into their structure-activity relationships.

| Compound | Substitution Pattern | Assay | % Inhibition | Reference Compound |

| 2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivatives | Aryl group at position 2 | ABTS | Varies | Ascorbic Acid |

| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivatives | Aryl group at position 3 | ABTS | Varies | Ascorbic Acid |

| 2-Methylquinoline-4-carboxylic acid | Methyl group at position 2 | DPPH | ~30.25% | Not specified |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 4-Methylphenyl group at position 2 | DPPH | ~40.43% | Not specified |

Note: The percentage inhibition values are reported at a concentration of 5 mg/L. Further studies are required to determine the half-maximal inhibitory concentrations (IC50) for a broader range of derivatives.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for the most commonly employed assays in the evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[1]

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (3-hydroxyquinoline-4-carboxylic acid derivatives)

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample preparation: Dissolve the test compounds and reference standard in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Reaction: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow for the DPPH Radical Scavenging Assay.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[2]

Materials:

-

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds (3-hydroxyquinoline-4-carboxylic acid derivatives)

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare stock solutions and serial dilutions of the test compounds and reference standard as described for the DPPH assay.

-

Reaction: In a 96-well microplate, add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is then determined from the dose-response curve.

Workflow for the ABTS Radical Scavenging Assay.

Signaling Pathways of Antioxidant Action

The antioxidant effects of many phenolic and heterocyclic compounds, including quinoline derivatives, are often mediated through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3][4]

The activation of the ARE leads to the upregulation of a battery of genes encoding for Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles, thereby restoring cellular redox homeostasis. While direct evidence for the activation of the Nrf2 pathway by 3-hydroxyquinoline-4-carboxylic acid derivatives is still emerging, their structural features suggest that they may act as Nrf2 activators.

The Keap1-Nrf2-ARE Signaling Pathway.

Conclusion and Future Directions

The available evidence strongly suggests that 3-hydroxyquinoline-4-carboxylic acid derivatives possess significant antioxidant potential. Their ability to scavenge free radicals, as demonstrated by in vitro assays, coupled with the probable activation of the Keap1-Nrf2-ARE signaling pathway, positions them as a compelling class of compounds for further investigation in the context of diseases associated with oxidative stress.

Future research should focus on:

-

Comprehensive SAR studies: Synthesizing and evaluating a wider range of derivatives to establish clear structure-activity relationships and optimize antioxidant potency. This should include the determination of IC50 values in various antioxidant assays.

-

Mechanistic elucidation: Directly investigating the interaction of these derivatives with the Keap1-Nrf2-ARE pathway through cellular and molecular biology techniques, such as measuring Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes.

-

In vivo studies: Evaluating the most promising candidates in animal models of oxidative stress-related diseases to assess their bioavailability, safety, and therapeutic efficacy.

By systematically addressing these research avenues, the full therapeutic potential of 3-hydroxyquinoline-4-carboxylic acid derivatives as novel antioxidants can be realized, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQC) is a versatile heterocyclic compound that serves as a crucial precursor in the landscape of organic synthesis. Its unique structural framework, featuring a quinoline core substituted with hydroxyl, methyl, and carboxylic acid functionalities, renders it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides an in-depth overview of HMQC, encompassing its synthesis, physicochemical properties, and its significant applications as a precursor, with a particular focus on the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are provided, alongside a comprehensive summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in contemporary research and drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among the vast family of quinoline derivatives, this compound (CAS No: 117-57-7) has emerged as a particularly important intermediate.[1] Its strategic placement of functional groups allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of compounds with potential applications in pharmaceuticals, dyes, and material science.[2][3] This guide aims to provide a comprehensive resource for researchers and professionals working with HMQC, detailing its synthesis, properties, and applications, with a strong emphasis on its role in the development of novel therapeutics targeting critical biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117-57-7 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Yellow to green powder | |

| Melting Point | 235 °C (decomposes) | [4] |

| Solubility | Soluble in various organic solvents | [1] |

| IUPAC Name | This compound |

Synthesis of this compound

The most common and effective method for the synthesis of this compound and its derivatives is the Pfitzinger reaction.[5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

General Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of quinoline-4-carboxylic acid derivatives.[6][7]

Materials:

-

Isatin

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle with magnetic stirring

-

Büchner funnel and filtration apparatus

Procedure:

-

Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide in 100 mL of 95% ethanol. Stir until the KOH is completely dissolved.

-

Isatin Ring Opening: To the stirred KOH solution, add 0.05 mol of isatin. Continue stirring at room temperature for approximately 30 minutes. The color of the solution will typically change, indicating the opening of the isatin ring to form the potassium salt of 2-aminophenylglyoxylic acid.

-

Addition of the Carbonyl Compound: Slowly add 0.055 mol of ethyl acetoacetate to the reaction mixture using a dropping funnel.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Expected Yield: Yields for Pfitzinger reactions can vary depending on the specific substrates and reaction conditions, but yields in the range of 60-80% are commonly reported for similar syntheses.

Applications as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of a wide range of derivatives with significant biological activities.

Synthesis of Antimicrobial Agents

Derivatives of HMQC have shown promising activity against various bacterial and fungal strains.[8] The quinoline core is a known pharmacophore in many antimicrobial drugs.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of synthesized derivatives can be determined using the broth microdilution method as follows:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the appropriate growth medium.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table of Antimicrobial Activity of Quinoline Derivatives:

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | [9] |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | [9] |

| 8-hydroxyquinoline derivative HQ-2 | M. tuberculosis | 0.1 | [10] |

| 8-hydroxyquinoline derivative HQ-2 | MRSA | 1.1 | [10] |

Synthesis of Antioxidant Agents

The hydroxyl group on the quinoline ring of HMQC and its derivatives can act as a radical scavenger, imparting antioxidant properties.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay:

-

Preparation of Solutions: Prepare a stock solution of the test compounds in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Table of Antioxidant Activity of Quinoline Derivatives:

| Compound/Derivative | DPPH IC50 (µg/mL) | Reference |

| 2-methylquinoline-4-carboxylic acid | ~30.25% inhibition at 5 mg/L | [6] |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43% inhibition at 5 mg/L | [6] |

| Various Schiff bases of 2,4,6-trichlorophenylhydrazine | 4.05 - 369.30 µM | [12] |

Precursor for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[13] Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[13]

Signaling Pathway of DHODH Inhibition:

The inhibition of DHODH leads to the depletion of pyrimidines, which in turn affects DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of DHODH inhibition by quinoline derivatives.

Table of DHODH Inhibitory Activity of Quinoline Derivatives:

| Compound/Derivative | DHODH IC50 (nM) | Reference |

| Quinoline-based analogue 41 | 9.71 ± 1.4 | [13] |

| Quinoline-based analogue 43 | 26.2 ± 1.8 | [13] |

| 1,7-naphthyridine 46 | 28.3 ± 3.3 | [13] |

| Brequinar | ~20 | [14] |

| Teriflunomide | 407.8 | [14] |

Ligands for Asialoglycoprotein Receptor (ASGPR) Targeting

The asialoglycoprotein receptor (ASGPR) is a lectin receptor highly expressed on the surface of hepatocytes, making it an attractive target for liver-specific drug delivery.[1] Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been shown to be potent ligands for ASGPR.[1]

ASGPR-Mediated Endocytosis Pathway:

Ligands binding to ASGPR are internalized into the hepatocyte via clathrin-mediated endocytosis, allowing for the targeted delivery of therapeutic payloads.

Caption: Schematic of ASGPR-mediated endocytosis for targeted drug delivery.

Table of ASGPR Binding Affinity of Quinoline Derivatives:

| Compound/Derivative | Binding Affinity (Kd) | Reference |

| 3-hydroxyquinoline-4-carboxylic acid derivatives | 0.1 - 30 nM | [1] |

| Atorvastatin-GalNAc conjugate 2a | 0.33 nM | [15] |

| Atorvastatin-GalNAc conjugate 2b | 0.15 nM | [15] |

Conclusion

This compound stands as a cornerstone in the synthesis of functionally diverse and biologically active molecules. Its accessibility through well-established synthetic routes like the Pfitzinger reaction, combined with the versatility of its functional groups, makes it an invaluable precursor for researchers in organic synthesis, medicinal chemistry, and materials science. The demonstrated potential of its derivatives as antimicrobial, antioxidant, and targeted therapeutic agents, particularly as DHODH inhibitors and ASGPR ligands, underscores its significance in the ongoing quest for novel and effective drugs. This technical guide provides a solid foundation for the exploration and utilization of this remarkable compound, paving the way for future innovations in science and medicine.

References

- 1. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 2. researchgate.net [researchgate.net]

- 3. Relations between the intracellular pathways of the receptors for transferrin, asialoglycoprotein, and mannose 6-phosphate in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. science.gov [science.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]

Theoretical Exploration of 3-Hydroxy-2-methylquinoline-4-carboxylic acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Hydroxy-2-methylquinoline-4-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established and effective methodologies used for analogous quinoline derivatives. By following these protocols, researchers can elucidate the structural, electronic, and biological properties of this compound, paving the way for its potential applications in medicinal chemistry and materials science.

Molecular and Electronic Structure Elucidation

The foundational aspect of understanding a molecule's properties lies in the accurate determination of its three-dimensional structure and electronic landscape. Density Functional Theory (DFT) is the state-of-the-art computational method for this purpose.

Computational Protocol: DFT and NBO Analysis

A robust computational protocol for this compound involves the following steps:

-

Initial Structure Preparation : The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure.

-

Geometry Optimization : The 3D structure is then optimized to find its most stable conformation (lowest energy state). This is typically performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set, a combination known for its balance of accuracy and computational efficiency for organic molecules.[1][2][3] The optimization calculations should be performed in the gas phase and, for relevance to biological systems, in a solvent environment (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM).

-

Frequency Calculations : Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

Electronic Property Calculation : From the optimized geometry, a range of electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[3][4]

-

Natural Bond Orbital (NBO) Analysis : To gain deeper insight into the electronic structure, NBO analysis is conducted.[5][6] This method localizes the molecular orbitals into bonds and lone pairs, providing a picture that aligns with classical Lewis structures. NBO analysis is particularly useful for quantifying charge distribution (natural atomic charges) and studying delocalization effects through the analysis of donor-acceptor interactions.[5][6]

Data Presentation: Calculated Molecular Properties

The quantitative data obtained from these calculations should be organized for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Gas Phase, B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Lengths (Å) | C2-C3 | Value | N/A |

| C3-C4 | Value | N/A | |

| C4-C=O | Value | N/A | |

| C3-O-H | Value | N/A | |

| Bond Angles (°) | C2-C3-C4 | Value | N/A |

| C3-C4-C(OOH) | Value | N/A | |

| H-O-C3 | Value | N/A | |

| Dihedral Angles (°) | C(Methyl)-C2-C3-O | Value | N/A |

| O=C-C4-C(Ring) | Value | N/A |

Note: Experimental values would be populated from X-ray crystallography data if available.

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electronegativity (χ) | Value |

| Electrophilicity Index (ω) | Value |

Spectroscopic and Reactivity Analysis

Theoretical calculations can predict spectroscopic properties and provide insights into the molecule's reactivity, guiding experimental work.

Experimental Protocol: Spectroscopic and Reactivity Prediction

-

UV-Visible Spectra Simulation : Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis).[2] This helps in understanding the electronic transitions within the molecule and can be correlated with experimental spectra.

-

Molecular Electrostatic Potential (MEP) Mapping : The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is a valuable tool for understanding intermolecular interactions.

-

Fukui Function Analysis : To quantify the reactivity at different atomic sites, Fukui functions are calculated. These indices help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

Data Presentation: Spectroscopic and Reactivity Data

Table 3: Simulated UV-Vis Absorption and Vibrational Frequencies

| Parameter | Calculated Value |

| λmax (nm) | Value |

| Excitation Energy (eV) | Value |

| Oscillator Strength (f) | Value |

| Major MO Contribution | e.g., HOMO -> LUMO |

| Key IR Frequencies (cm⁻¹) | C=O stretch: Value |

| O-H stretch: Value | |

| C-H stretch: Value |

Biological Activity and Interaction Modeling

Quinoline derivatives are known for a wide range of biological activities.[7] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.

Experimental Protocol: Molecular Docking

-

Target Selection : Based on the activities of similar quinoline carboxylic acids, a relevant biological target is chosen. For instance, Dihydroorotate Dehydrogenase (DHODH) is a known target for some quinoline-based inhibitors.[4] A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation : The 3D structure of this compound is prepared (energy minimized). The receptor (protein) structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation : A docking software (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.[8] The simulation generates a set of possible conformations and scores them based on their binding energy.

-

Analysis of Interactions : The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein's amino acid residues.

Mandatory Visualizations

Caption: Computational chemistry workflow for theoretical studies.

Caption: Hypothetical inhibition of the pyrimidine synthesis pathway.

Synthesis Protocol

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][10][11]

Experimental Protocol: Pfitzinger Synthesis

-

Ring Opening of Isatin : Isatin is treated with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution. This hydrolyzes the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (potassium isatinate).[10][12]

-

Condensation : A carbonyl compound with an α-methylene group, in this case, methyl ethyl ketone (MEK), is added to the reaction mixture. The aniline group of the opened isatin condenses with the carbonyl group of MEK to form an imine/enamine intermediate.[9][10]

-

Cyclization and Dehydration : The enamine intermediate undergoes intramolecular cyclization, followed by dehydration, to form the quinoline ring structure.

-

Acidification : The reaction mixture is acidified to precipitate the final product, this compound.

-

Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: Pfitzinger reaction for synthesis.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. NBO [cup.uni-muenchen.de]

- 6. q-chem.com [q-chem.com]

- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid via Pfitzinger Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various dyes and pharmacologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the Doebner reaction is a well-known method for synthesizing quinoline-4-carboxylic acids, the specific substitution pattern of this compound makes the Pfitzinger reaction a more suitable synthetic route.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound using the Pfitzinger reaction.

Reaction Principle

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatinic acid salt, which then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative. For the synthesis of this compound, isatin is reacted with monochloroacetone.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 3-hydroxyquinaldine-4-carboxylic acid.[2]

Materials:

-

Isatin

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Monochloroacetone

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Isatin Ring Opening: In a suitable reaction vessel, dissolve 1.0 molar equivalent of isatin in water. To this solution, add 1.0 molar equivalent of a mineral alkali such as sodium hydroxide. Stir the mixture until the isatin has completely dissolved and the solution is clear. Filter off any insoluble impurities. The temperature of the solvent during this step should be maintained between 45-55 °C.[2]

-

Condensation: To the filtrate from the previous step, add another 1.0 molar equivalent of the mineral alkali. While stirring, slowly add 1.0 to 2.0 molar equivalents of monochloroacetone dropwise to the reaction mixture. Maintain the temperature of the reaction mixture between 45-55 °C.[2]

-

Precipitation: After the addition of monochloroacetone is complete, adjust the pH of the solution to 7 by the dropwise addition of hydrochloric acid. A precipitate will form.

-

Isolation and Drying: Collect the solid product by filtration and wash the filter cake with water. Dry the collected solid in an oven to obtain the crude this compound. This method has been reported to produce the product with a purity of greater than 97% and a yield of approximately 95%.[2]

Purification:

The crude product can be further purified by recrystallization. A common solvent for the recrystallization of quinoline-4-carboxylic acids is ethanol or an ethanol/water mixture.[1]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-